molecular formula C27H23N3O4S B2440307 3-(3-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114646-98-8

3-(3-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2440307
CAS No.: 1114646-98-8
M. Wt: 485.56
InChI Key: NYZKJHIEOOBKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a sophisticated chemical scaffold of significant interest in early-stage pharmacological research and medicinal chemistry. Its structure integrates a quinazolin-4-one core, a privileged structure in drug discovery known for its ability to interact with a wide range of biological targets, particularly kinase enzymes . The functionalization with methoxyphenyl-substituted oxazole rings and a sulfanyl linker suggests potential for multi-target kinase inhibition , a strategy pursued in oncology and anti-inflammatory research. The specific steric and electronic profile conferred by the methoxy groups and the methyl-oxazole moiety makes this compound a valuable tool for probing structure-activity relationships (SAR) in the development of novel enzyme inhibitors. Researchers can utilize this molecule as a key intermediate or a lead compound for designing and synthesizing analogs to investigate selective targeting of adenosine triphosphate (ATP)-binding sites or allosteric pockets on various protein kinases. Its primary research value lies in hit-to-lead optimization campaigns and as a chemical probe for understanding complex intracellular signaling pathways.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-23(28-25(34-17)21-12-5-7-14-24(21)33-3)16-35-27-29-22-13-6-4-11-20(22)26(31)30(27)18-9-8-10-19(15-18)32-2/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZKJHIEOOBKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and potential antimalarial properties.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the condensation of specific precursors. For instance, a related compound was synthesized via the condensation of 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole and (5-methyl-1,3,4-thiadiazol-2-yl)methanethiol in ethanol under reflux conditions . The resulting product was characterized using X-ray crystallography, confirming its molecular structure and crystallographic parameters.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity for derivatives related to the target compound. For example, compounds derived from 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one exhibited potent activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12 mg/mL , indicating strong efficacy compared to standard antibacterial drugs .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus6 - 12
Escherichia coli6 - 12
Klebsiella pneumoniae6 - 12
Enterococcus faecalis6 - 12
Pseudomonas aeruginosa6 - 12
Candida albicans6 - 12

This data suggests that the compound may serve as a lead structure for developing new antibacterial agents.

Case Studies

In a study evaluating various quinazolinone derivatives, researchers found that compounds containing methoxy groups exhibited improved bioactivity profiles compared to their non-substituted counterparts. This highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with the formation of the quinazolinone core followed by functionalization of the oxazole and sulfanyl groups. Key steps include:

  • Cyclocondensation : Use of 3-methoxyphenyl-substituted precursors under reflux in polar aprotic solvents (e.g., DMF) to form the quinazolinone ring .
  • Oxazole ring formation : Employing 2-(2-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde in a nucleophilic substitution reaction with thiol-containing intermediates .
  • Sulfanyl linkage : Optimize the coupling reaction using catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance regioselectivity and minimize byproducts .
    Yield Improvement : Monitor reaction progress via TLC/HPLC, and use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Purification via column chromatography with gradient elution (hexane:ethyl acetate) is recommended .

Q. How can the compound’s structural identity and purity be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the integration of methoxy (-OCH₃), oxazole, and sulfanyl groups. Compare chemical shifts with analogous quinazolinone derivatives (e.g., δ 3.8–4.2 ppm for -SCH₂-) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement). Note that disordered methoxyphenyl groups may require constraints during refinement .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error to rule out impurities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Discrepancies in SAR data (e.g., conflicting bioactivity trends for methoxy-substituted analogs) can be addressed via:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Prioritize conformations where the 3-methoxyphenyl group occupies hydrophobic pockets, while the oxazole moiety engages in hydrogen bonding .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses. Analyze RMSD/RMSF plots to identify flexible regions affecting activity .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation to avoid overfitting .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer: Crystallization difficulties often arise from conformational flexibility in the sulfanyl linkage and methoxy groups. Strategies include:

  • Solvent Screening : Test mixed-solvent systems (e.g., DCM:methanol or ethyl acetate:hexane) to induce slow nucleation. Use seed crystals from analogous compounds .
  • Temperature Gradients : Gradually lower temperature from 40°C to 4°C over 48 hours to promote ordered lattice formation .
  • Additive Engineering : Introduce co-formers (e.g., nicotinamide) via co-crystallization to stabilize specific conformations .

Q. How should researchers address conflicting biological activity data in different assay systems?

Methodological Answer: Contradictions (e.g., antimicrobial activity in broth microdilution vs. no activity in agar diffusion assays) may stem from:

  • Solubility Issues : Pre-dissolve the compound in DMSO (<1% v/v) and confirm solubility in assay media via nephelometry. Adjust formulations using cyclodextrins or liposomes .
  • Metabolic Interference : Perform LC-MS/MS to detect degradation products in cell-based assays. Include stability studies under assay conditions (pH 7.4, 37°C) .
  • Target Specificity : Use CRISPR-edited cell lines to validate target engagement (e.g., knockout of putative kinase targets) .

Q. What analytical techniques are recommended for studying intermolecular interactions (e.g., hydrogen bonding) in this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Identify characteristic stretches for hydrogen bonds (e.g., N-H···O at 3200–3400 cm⁻¹) and compare with Etter’s graph set analysis for crystalline phases .
  • Single-Crystal XRD : Apply Hirshfeld surface analysis to quantify interaction types (e.g., C-H···π vs. π-π stacking). Use CrystalExplorer software for visualization .
  • Solid-State NMR : Probe ¹⁵N/¹³C chemical shifts to map hydrogen-bonding networks in amorphous or polycrystalline samples .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

  • logD Optimization : Adjust methoxy substituent positions to balance lipophilicity (target logD ~2–3). Use shake-flask assays with octanol/water partitioning .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding (PPB) : Use ultrafiltration to measure free fraction. High PPB (>95%) may necessitate structural modifications (e.g., replacing methyl groups with halogens) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.